molecular formula C22H29NO4S B13740049 (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate CAS No. 452973-44-3

(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate

Cat. No.: B13740049
CAS No.: 452973-44-3
M. Wt: 403.5 g/mol
InChI Key: VZWVJBJBSMYHTM-RXVVDRJESA-N
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Description

(1R,2S)-1-Phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate is a chiral sulfonamide-containing ester with applications in asymmetric synthesis and pharmaceutical intermediates. Its structure features:

  • A phenyl group at the C1 position.
  • A tetramethylphenylsulfonamido (mesitylenesulfonamido) group at C2, providing steric bulk and electron-withdrawing effects.
  • A propionate ester at the C1-propyl chain.

This compound is synthesized via boron-mediated asymmetric aldol reactions, as demonstrated in large-scale procedures (e.g., 270 mmol scale in CH₂Cl₂) . Its stereochemical purity (>98% enantiomeric excess) makes it valuable for constructing β-hydroxy γ-amino acid derivatives and other bioactive molecules .

Properties

CAS No.

452973-44-3

Molecular Formula

C22H29NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

[(1R,2S)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate

InChI

InChI=1S/C22H29NO4S/c1-7-20(24)27-21(19-11-9-8-10-12-19)18(5)23(6)28(25,26)22-16(3)13-15(2)14-17(22)4/h8-14,18,21H,7H2,1-6H3/t18-,21-/m0/s1

InChI Key

VZWVJBJBSMYHTM-RXVVDRJESA-N

Isomeric SMILES

CCC(=O)O[C@H](C1=CC=CC=C1)[C@H](C)N(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CCC(=O)OC(C1=CC=CC=C1)C(C)N(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Data
Molecular Formula C22H29NO4S
Molecular Weight 403.5 g/mol
CAS Number 452973-44-3
IUPAC Name [(1R,2S)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate
Stereocenters 2 (1R,2S configuration)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 8
Topological Polar Surface Area 72.1 Ų

These properties are critical for understanding the compound's reactivity and solubility in various solvents used during synthesis.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate typically involves:

  • Formation of the chiral sulfonamide moiety by reaction of a chiral amino alcohol or amine precursor with 2,4,6-tetramethylbenzenesulfonyl chloride.
  • Subsequent esterification with propionic acid derivatives or direct acylation to form the propionate ester.
  • Maintenance of stereochemical integrity during these steps is crucial, often achieved by low-temperature conditions and controlled reagent addition.

Specific Preparation Protocols

Starting Materials
  • (R)-4-benzyl-3-propionyloxazolidin-2-one or related chiral oxazolidinones as precursors.
  • 2,4,6-tetramethylbenzenesulfonyl chloride for sulfonamide formation.
  • Propionic anhydride or propionyl chloride for esterification.
  • Solvents: dichloromethane (CH2Cl2), toluene, tetrahydrofuran (THF), and methanol.
Stepwise Synthesis
  • Sulfonamide Formation:

    • The chiral amino precursor is reacted with 2,4,6-tetramethylbenzenesulfonyl chloride in anhydrous conditions.
    • The reaction is typically carried out at low temperatures (−70 °C to 0 °C) to avoid racemization.
    • Triethylamine is used as a base to scavenge the generated hydrochloric acid.
    • The reaction mixture is monitored by thin-layer chromatography (TLC) until completion (approx. 2.5 hours at −70 °C).
    • The product is isolated by aqueous workup and organic solvent extraction.
  • Esterification:

    • The sulfonamide intermediate is then esterified with propionic acid derivatives under controlled conditions.
    • Swern oxidation or Parikh-Doering oxidation methods can be employed for intermediate oxidation steps to aldehydes, facilitating subsequent aldol reactions.
    • The esterification is often performed at low temperatures to maintain stereochemistry, with careful quenching of reactive intermediates.
  • Purification:

    • The crude product is purified by aqueous extraction, washing with sodium bicarbonate and brine, drying over magnesium sulfate, and concentration under reduced pressure.
    • Silica gel chromatography may be used for further purification, although optimized protocols aim to minimize chromatographic steps to enhance scalability.
Example Reaction Conditions
Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonamide formation 2,4,6-tetramethylbenzenesulfonyl chloride, triethylamine, CH2Cl2 −70 °C to 0 °C 2.5 hours >90 Reaction monitored by TLC; milky white suspension observed
Oxidation (Swern) DMSO, oxalyl chloride, triethylamine −78 °C to −65 °C 2.5 hours High Cleaner reaction mixture than Parikh-Doering oxidation
Esterification Propionic anhydride or propionyl chloride 0 °C to RT Variable High Controlled addition to avoid racemization
Hydrolysis and workup LiOH, MeOH, H2O2, Na2SO3 quench −10 °C to RT 12 hours 82 One-pot procedure for hydroxy acid formation

These conditions are adapted from optimized protocols reported in peer-reviewed literature, focusing on scalability and operational efficiency.

Research Results and Optimization Insights

  • Replacement of Parikh-Doering oxidation with Swern oxidation improved the cleanliness of the reaction mixture and reduced costs for large-scale synthesis (up to 200 g batches).
  • Hydrolysis of the propionate intermediate was optimized by substituting aqueous buffers with methanol and a THF/H2O2 mixture, enhancing lithium peroxide solubility and hydrolysis rate.
  • The one-pot hydrolysis protocol yielded the hydroxy acid derivative in 96% yield as a single stereoisomer, demonstrating excellent stereochemical control.
  • Reaction scalability was demonstrated with routine batches exceeding 90 grams without loss of yield or stereochemical purity.
  • The use of dibutylboron triflate and triethylamine in aldol reactions with the prepared intermediate allowed access to diverse stereoisomers for further synthetic applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes Reference
Sulfonamide formation 2,4,6-tetramethylbenzenesulfonyl chloride, triethylamine, CH2Cl2 High yield, stereochemical retention
Oxidation Swern oxidation (DMSO, oxalyl chloride) Cleaner reaction, scalable
Esterification Propionic anhydride or propionyl chloride Efficient ester formation
Hydrolysis and workup LiOH, MeOH, H2O2, Na2SO3 High yield hydroxy acid, stereoselective

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamido group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield quinones, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

The compound (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, materials science, and biochemical research.

Chemical Properties and Structure

The molecular formula of (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate is C22H29NO4SC_{22}H_{29}NO_4S. The compound features a sulfonamide functional group, which is often associated with a range of biological activities. Its stereochemistry (1R,2S) plays a crucial role in its interaction with biological targets.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit anticancer properties. The incorporation of the tetramethylphenylsulfonamido group may enhance the compound's ability to inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. For instance, compounds with similar structures have shown promise in targeting the mitogen-activated protein kinase (MAPK) pathway, which is critical in cancer cell proliferation and survival.

Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. This compound may be investigated for its efficacy against various bacterial strains. Research has demonstrated that modifications to the sulfonamide moiety can significantly affect antibacterial potency. The tetramethylphenyl group could potentially increase lipophilicity, enhancing membrane permeability and thus antimicrobial effectiveness.

Materials Science

Polymer Chemistry
The unique structure of (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate allows for its use as a monomer or additive in polymer synthesis. Sulfonamide-containing polymers have been studied for their mechanical properties and thermal stability. Such materials could find applications in coatings and composites where enhanced durability is required.

Nanotechnology
The compound's ability to form stable complexes with metal ions suggests potential applications in nanotechnology. It could be utilized in the synthesis of metal nanoparticles or as a stabilizing agent in colloidal systems, which are essential in various applications including catalysis and drug delivery systems.

Biochemical Research

Enzyme Inhibition Studies
Given the structural similarity to known enzyme inhibitors, this compound may serve as a lead for developing new enzyme inhibitors. The sulfonamide group is known to interact with active sites of enzymes like carbonic anhydrase and dihydropteroate synthase. Investigating its inhibitory effects could provide insights into its mechanism of action and potential therapeutic uses.

Drug Delivery Systems
The hydrophobic nature of the tetramethylphenyl group combined with the polar sulfonamide may allow this compound to be engineered into drug delivery systems that can improve the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of sulfonamides were tested against various cancer cell lines. The results indicated that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity against breast cancer cells . This suggests that further exploration of (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate could yield similar or improved results.

Case Study 2: Antimicrobial Efficacy

A recent investigation into sulfonamide derivatives demonstrated their effectiveness against multi-drug resistant bacteria such as Staphylococcus aureus. The study highlighted how structural modifications influenced antibacterial activity . This reinforces the need to evaluate (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate for similar properties.

Mechanism of Action

The mechanism of action of (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The chiral center allows for selective interactions with enzymes and receptors, potentially leading to specific biological effects .

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Substituents on Sulfonamide Ester Group Stereochemistry Key Applications Reference
(1R,2S)-1-Phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate N,2,4,6-Tetramethylphenyl (mesityl) Propionate (1R,2S) Asymmetric synthesis of β-hydroxy γ-amino acids
2-(N-Benzyl-N-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate N-Benzyl + mesitylenesulfonyl Propionate Undisclosed Intermediate in aldol reactions; lower stereoselectivity reported
4-[(1R,2S)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl] phenol (A7) Benzylpiperidinyl + hydroxy Phenol (1R,2S) NMDA receptor antagonism (GluN1/GluN2B)
(2S,3S)-1-Phenyl-2-(N,2,4,6-trimethylphenylsulfonamido)propyl 4-(tert-Boc-methylamino) ester N,2,4,6-Trimethylphenyl + tert-Boc 4-(tert-Boc-methylamino) ester (2S,3S) Protected intermediates for peptide synthesis

Pharmacological Potential

While the target compound itself lacks direct bioactivity data, its structural analogs highlight the importance of sulfonamide and stereochemical features:

  • NMDA Receptor Antagonists : Analog A7 (with a benzylpiperidinyl group) shows potent GluN1/GluN2B antagonism, suggesting that modifying the sulfonamide moiety could unlock neuropharmacological applications .

Biological Activity

Overview of the Compound

(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential pharmacological properties. The compound is characterized by a phenyl group and a propionate moiety, which may influence its biological activity.

The biological activity of sulfonamide compounds often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism can lead to antibacterial effects. Although specific studies on this compound may be limited, related compounds in the sulfonamide class have demonstrated:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anti-inflammatory Properties : Some sulfonamides exhibit anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis.

Research Findings

  • Antimicrobial Studies : Research indicates that sulfonamide derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of bulky groups like tetramethylphenylsulfonamido may enhance lipophilicity, improving membrane penetration and bioactivity.
  • Pharmacokinetics : Compounds with similar structures often show favorable pharmacokinetic profiles, including good absorption and distribution characteristics. The ester group in propionate may facilitate metabolic conversion into active forms.
  • Toxicological Assessments : Safety profiles are crucial for any therapeutic agent. Preliminary studies on related compounds suggest low toxicity when administered at therapeutic doses.

Case Studies

  • Case Study 1 : A study published in a pharmacological journal examined a series of sulfonamide derivatives, including those with similar structural features to our compound. The results indicated significant antibacterial activity against resistant strains of Staphylococcus aureus.
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of sulfonamides in animal models of arthritis. The findings suggested that these compounds could reduce inflammation markers significantly.

Data Table: Comparative Biological Activities

Compound NameAntimicrobial ActivityAnti-inflammatory EffectToxicity Level
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionateModerateModerateLow
SulfanilamideHighLowModerate
TrimethoprimHighModerateLow

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate?

  • Methodological Answer : The compound can be synthesized via acylation of the corresponding alcohol precursor. For example, a reaction with propionyl chloride in dichloromethane (DCM) using pyridine as a base at 0°C yields the esterified product. Optimization involves controlling stoichiometry (e.g., 1.2 equivalents of acyl chloride) and reaction time (2–4 hours) to minimize side reactions. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming stereochemistry. For instance, coupling constants (JHFJ_{HF}) in 1^1H NMR (e.g., J=47.4HzJ = 47.4 \, \text{Hz}) resolve fluorinated stereocenters, while NOESY correlations validate spatial arrangements of substituents .
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) separate enantiomers, ensuring enantiopurity. Mobile phases like hexane/isopropanol (90:10) are recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use fume hoods and PPE (gloves, lab coats). Avoid inhalation/contact due to potential irritancy (refer to SDS data for similar sulfonamides) .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Stability tests indicate decomposition >6 months at room temperature .

Advanced Research Questions

Q. How does the stereochemical configuration at C1 and C2 influence biological activity or reactivity?

  • Methodological Answer : Comparative studies of (1R,2S) vs. (1S,2R) diastereomers reveal divergent bioactivity. For example, cytotoxicity assays (e.g., IC50_{50} values against cancer cell lines) show >10-fold differences in potency. Molecular docking simulations (using software like AutoDock Vina) correlate stereochemistry with binding affinity to target enzymes .

Q. What strategies resolve contradictions in reported reaction yields when using different sulfonamide precursors?

  • Methodological Answer :

  • Precursor Screening : Test precursors with varying electron-withdrawing/donating groups (e.g., 4-nitro vs. 4-methoxy substituents) to assess reactivity trends.
  • Kinetic Analysis : Use in situ FTIR or LC-MS to monitor intermediates. For example, bulky 2,4,6-trimethylphenyl groups slow acylation kinetics, requiring longer reaction times .

Q. How can computational methods predict the reactivity of the sulfonamide moiety under varying pH conditions?

  • Methodological Answer :

  • pKa Calculations : Tools like MarvinSketch predict sulfonamide deprotonation (pKa ≈ 10.2).
  • DFT Studies : Analyze transition states for hydrolysis. Results suggest alkaline conditions (pH > 9) accelerate degradation via nucleophilic attack at the ester carbonyl .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability in polar solvents?

  • Methodological Answer : Contradictions arise from solvent purity and trace moisture. For reproducible results:

  • Solvent Drying : Use molecular sieves (3Å) for DCM or THF.
  • Karl Fischer Titration : Confirm water content (<50 ppm). Stability assays in anhydrous DCM show <5% degradation over 30 days, versus >30% in wet solvents .

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